molecular formula C24H20F3N3O3 B2432512 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1208639-50-2

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2432512
CAS No.: 1208639-50-2
M. Wt: 455.437
InChI Key: CREYDCRDNRWLAG-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions

The synthesis of "this compound" generally involves multi-step organic synthesis. The primary steps can be outlined as follows:

  • Synthesis of the benzimidazole core: Typically, this step involves the reaction of o-phenylenediamine with trifluoromethyl-containing aldehydes under acidic conditions.

  • Formation of the piperidine moiety: This involves the alkylation of piperidine with the benzimidazole intermediate, often using alkyl halides or similar reagents under basic conditions.

  • Integration of the chromenone structure: The final step generally involves coupling the benzimidazole-piperidine intermediate with a chromenone derivative, using condensation reactions facilitated by catalysts such as Lewis acids or bases.

Industrial Production Methods

Industrial production of this compound, if scaled up, would involve optimizing the synthesis steps for yield, purity, and cost-efficiency. This might include continuous flow reactions, use of alternative solvents to reduce environmental impact, and process automation to ensure consistency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, particularly at the benzimidazole or chromenone sites, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction can target the carbonyl groups present in the structure, forming reduced alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents could be sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

The primary products depend on the reaction type, such as oxidized or reduced derivatives, and substituted products with various functional groups enhancing the compound’s utility.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate or a starting material for further chemical transformations, expanding the repertoire of complex molecules.

Biology

In biological research, it may be used to investigate cell signaling pathways, owing to its potential interaction with biological macromolecules.

Medicine

In pharmacology, this compound might exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, due to its multifaceted structure that allows interaction with diverse biological targets.

Industry

In materials science, its unique structural features could be explored for the development of new materials with specific properties, such as optoelectronic applications.

Molecular Targets and Pathways

The compound likely exerts its effects through interaction with specific enzymes, receptors, or proteins in biological systems. The presence of the trifluoromethyl group and benzimidazole moiety suggests that it might inhibit enzyme activity or modulate receptor functions, potentially altering signaling pathways and cellular responses.

Comparison and Uniqueness

Compared to similar compounds, "this compound" is unique due to its combination of trifluoromethyl-benzoimidazole, piperidine, and chromenone structures, which may impart distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 2-(4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((2-Phenyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

  • 2-(4-((2-Chloro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Properties

IUPAC Name

2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O3/c25-24(26,27)23-28-17-6-2-3-7-18(17)30(23)14-15-9-11-29(12-10-15)22(32)21-13-19(31)16-5-1-4-8-20(16)33-21/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREYDCRDNRWLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules with potential therapeutic applications. Its structure integrates a benzimidazole moiety, a piperidine ring, and a chromenone framework, which are known to exhibit various biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.

Structural Overview

The chemical structure of the compound can be broken down into three key components:

  • Benzimidazole : Known for its role in pharmacology due to its diverse biological activities.
  • Piperidine : A versatile nitrogen-containing heterocycle that enhances binding interactions with biological targets.
  • Chromenone : A flavonoid derivative that contributes to antioxidant properties and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds containing the benzimidazole and chromenone moieties exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values : Compounds similar to the target compound have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µg/mL)
Benzimidazole DerivativeA4311.61
Chromenone AnalogueHT291.98

Antimicrobial Activity

The incorporation of trifluoromethyl groups into benzimidazole derivatives has been linked to enhanced antimicrobial activity. The target compound's structural features suggest it may similarly exhibit:

  • Mechanism of Action : The presence of electron-withdrawing trifluoromethyl groups can enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated dual inhibitory effects against AChE with IC50 values around 10.4 μM . This suggests that the target compound might also inhibit cholinergic enzymes, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of related compounds:

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and assessed their biological activities. Compounds showed significant lipase inhibition and antioxidant properties .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions of the benzimidazole ring significantly influence anticancer activity, suggesting that the trifluoromethyl substitution could enhance potency .
  • In Vivo Studies : Animal model studies are crucial for validating in vitro findings. Preliminary data suggests that similar structures exhibit reduced tumor growth in xenograft models, warranting further exploration into pharmacokinetics and toxicity profiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing trifluoromethyl groups. These compounds have shown promising results against various strains of bacteria and fungi:

  • Case Study : A series of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antifungal activity against Candida species, demonstrating significant potency compared to standard antifungal agents like fluconazole .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Research indicates that derivatives with similar frameworks can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes:

  • Case Study : A study developed COX-II inhibitors with structures analogous to the target compound, showing IC50 values significantly lower than that of Celecoxib, indicating enhanced anti-inflammatory activity .

Antioxidant Activity

The antioxidant capacity of compounds containing benzimidazole rings has been documented, suggesting that the target compound may also exhibit similar properties:

  • Research Findings : Compounds derived from benzimidazole have been shown to scavenge free radicals effectively, which is critical for protecting cells from oxidative stress .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which has been shown to enhance yields and reduce reaction times significantly:

  • Synthesis Method : Microwave-assisted techniques have been employed to produce derivatives of benzimidazole efficiently, allowing for rapid screening of biological activities .

Drug Development

Given its promising biological activities, further research into the pharmacokinetics and mechanisms of action of this compound is warranted. The exploration of structure-activity relationships (SAR) will be crucial in optimizing its efficacy and safety profiles.

Clinical Applications

The potential use in treating conditions such as infections and inflammatory diseases positions this compound as a candidate for clinical trials. Its unique structural features may also allow for the development of targeted therapies.

Summary Table of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against Candida strains; potential for broader spectrum activity
Anti-inflammatoryInhibits COX enzymes; potential for treating inflammatory diseases
AntioxidantScavenges free radicals; protects against oxidative stress

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for synthesizing this compound, and how are intermediates characterized?

  • Answer : The synthesis involves multi-step reactions, starting with coupling benzimidazole and piperidine derivatives. For example, a benzimidazole aldehyde intermediate may undergo nucleophilic substitution with a piperidine-containing reagent under reflux conditions. Key intermediates are purified via column chromatography and characterized using HPLC-MS (for molecular weight confirmation) and NMR spectroscopy (to verify substituent positions and stereochemistry) . Chromenone cores are synthesized via cyclization reactions, with intermediates reduced using NaBH₄ or halogenated using SOCl₂ .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Answer :

  • HPLC-MS : Determines molecular weight and purity (>98% by peak area) .
  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling in ¹H-NMR) .
  • FTIR : Validates functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperidine-benzimidazole coupling steps?

  • Answer : Catalytic systems like CuI/ligand combinations or Pd-mediated cross-coupling improve efficiency. Solvent polarity (e.g., DMF vs. THF) and temperature control (reflux vs. microwave-assisted heating) significantly impact reaction rates. For example, using triethylamine as a base in methanol at 60°C achieved >80% yield for similar imidazole-piperidine conjugates .

Q. What experimental designs are recommended for evaluating pharmacological activity in vivo?

  • Answer : Use xenograft models to assess antitumor efficacy, with dosing regimens optimized via pharmacokinetic studies (plasma half-life, bioavailability). Split-plot designs (as in ) can test multiple variables (e.g., dose, administration route) while controlling for inter-subject variability. ADME profiling should include CYP450 inhibition assays (e.g., CYP3A4) and plasma protein binding studies to mitigate drug-drug interaction risks .

Q. How can structure-activity relationships (SAR) guide the modification of this compound’s substituents?

  • Answer : Systematic substitution of the trifluoromethyl group (e.g., with halogens or methoxy) can modulate lipophilicity and target binding. For example, replacing the benzimidazole’s 2-trifluoromethyl group with a 4-fluorophenyl moiety (as in ) improved IGF-1R kinase inhibition by 30%. Molecular docking studies (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

  • Answer : Follow frameworks like Project INCHEMBIOL ( ):

  • Abiotic studies : Hydrolysis/photolysis under simulated environmental conditions (pH, UV exposure).
  • Biotic studies : Microbial degradation assays using soil/water samples.
  • Analytical tools : LC-MS/MS quantifies degradation products, while QSAR models predict ecotoxicity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer : Reconcile discrepancies by standardizing assay conditions (e.g., cell line selection, ATP concentrations in kinase assays). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Cross-reference results with structurally analogous compounds (e.g., ’s BMS-695735 derivatives) to identify confounding variables .

Q. What theoretical frameworks underpin mechanistic studies of this compound’s activity?

  • Answer : Link hypotheses to established biochemical pathways (e.g., IGF-1R signaling for antitumor activity). For novel targets, use cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target interactions. Molecular dynamics simulations (e.g., GROMACS) can elucidate conformational changes during receptor binding .

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